molecular formula C11H17NS B1355313 N-[2-(Phenylthio)ethyl]-2-propanamine CAS No. 67747-26-6

N-[2-(Phenylthio)ethyl]-2-propanamine

Cat. No. B1355313
CAS RN: 67747-26-6
M. Wt: 195.33 g/mol
InChI Key: KANQDWOEYFTAOB-UHFFFAOYSA-N
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Description

“N-[2-(Phenylthio)ethyl]-2-propanamine” is a chemical compound with the molecular formula C11H17NS . It contains a total of 30 bonds, including 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .


Molecular Structure Analysis

The molecular structure of “N-[2-(Phenylthio)ethyl]-2-propanamine” is characterized by a phenyl group linked to one nitrogen atom of a thiourea group . The carbon atoms in the chemical structure are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .


Physical And Chemical Properties Analysis

“N-[2-(Phenylthio)ethyl]-2-propanamine” has a molecular weight of 195.33 . It is a liquid at room temperature .

Scientific Research Applications

  • Analytical Techniques in Toxicology : N-[2-(Phenylthio)ethyl]-2-propanamine is involved in the development of analytical techniques for detecting trace amounts of related compounds in clinical and forensic toxicology. Molecular-imprinted polymer-based sorbents have shown potential in improving the sensitivity of such methods (Bykov et al., 2017).

  • Synthesis of Thymidine Analogues : This compound has been used in the synthesis of sugar-modified thymidine derivatives, serving as a novel two-stage base protecting group. It facilitates selective O-alkylation of ribose moieties while avoiding base alkylations, which is significant in nucleic acid chemistry (D’Onofrio et al., 2006).

  • Identification in Biological Matrices : Research has been conducted on identifying and characterizing psychoactive arylcyclohexylamines (related to N-[2-(Phenylthio)ethyl]-2-propanamine) in biological matrices like blood, urine, and vitreous humor. This is crucial for understanding the pharmacokinetics and toxicology of these substances (De Paoli et al., 2013).

  • HIV Research : Analogues of N-[2-(Phenylthio)ethyl]-2-propanamine have been investigated for their potential in inhibiting HIV. Specifically, compounds like 5-ethyl-6-phenylthiouracil derivatives have shown promise as potent and selective inhibitors of HIV-1 (Baba et al., 1991).

  • Pharmacological Applications : The compound has been explored for its utility in creating new pharmacological agents. For instance, its derivatives have shown potential as antidepressants with reduced side effects, highlighting its role in the development of new therapeutics (Bailey et al., 1985).

  • Chemical Synthesis and Characterization : There is significant research into the synthesis and characterization of N-[2-(Phenylthio)ethyl]-2-propanamine and its analogues, contributing to the understanding of their chemical properties and potential applications in various fields (Tanaka et al., 1987).

properties

IUPAC Name

N-(2-phenylsulfanylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANQDWOEYFTAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545955
Record name N-[2-(Phenylsulfanyl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Phenylthio)ethyl]-2-propanamine

CAS RN

67747-26-6
Record name N-[2-(Phenylsulfanyl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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